(S)-(-)-7-Hydroxy-DPAT hydrochloride is a synthetic compound that serves as a selective agonist for dopamine receptors, particularly the D3 receptor subtype. This compound has garnered attention in pharmacological research due to its potential applications in studying addiction and neuropharmacology. It is structurally related to other compounds such as 8-Hydroxy-DPAT, but exhibits different receptor affinities and biological effects.
(S)-(-)-7-Hydroxy-DPAT hydrochloride is classified under the category of psychoactive substances, specifically as a dopamine receptor agonist. Its chemical structure can be denoted by the formula C₁₆H₂₆ClNO, with a molecular weight of approximately 287.84 g/mol. The compound is often sourced from chemical suppliers and is utilized in various scientific studies focusing on neurotransmitter systems and behavioral pharmacology .
The synthesis of (S)-(-)-7-Hydroxy-DPAT hydrochloride typically involves multi-step organic reactions starting from simpler precursors. The general synthetic pathway includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of (S)-(-)-7-Hydroxy-DPAT hydrochloride.
(S)-(-)-7-Hydroxy-DPAT hydrochloride features a complex molecular structure characterized by:
The compound's structural formula can be represented as follows:
Key data points include:
(S)-(-)-7-Hydroxy-DPAT hydrochloride participates in various chemical reactions primarily related to its interaction with dopamine receptors. Key reactions include:
These reactions are critical for understanding its pharmacological profile and potential therapeutic uses .
The mechanism of action for (S)-(-)-7-Hydroxy-DPAT hydrochloride involves:
Data from studies indicate that (S)-(-)-7-Hydroxy-DPAT hydrochloride exhibits selectivity for D3 receptors over other subtypes, which may underlie its specific behavioral effects in animal models .
Relevant data regarding melting point and boiling point are often documented in chemical databases but vary based on purity and form .
(S)-(-)-7-Hydroxy-DPAT hydrochloride has several scientific applications:
This compound continues to be a valuable tool in pharmacological research due to its specificity for dopamine receptors, particularly in exploring therapeutic avenues for neuropsychiatric disorders.
7-OH-DPAT exhibits preferential but not exclusive binding to dopamine D3 receptors. Radioligand binding assays using [³H]7-OH-DPAT in human peripheral blood lymphocytes reveal a high-affinity interaction with D3 receptors (Kd = 0.32 ± 0.03 nM), though competitive inhibition studies confirm concurrent binding to D4 receptors. Antibody-based blocking experiments demonstrate that anti-D3 antibodies reduce binding by ~53%, while anti-D4 antibodies reduce it by ~32%, indicating significant D4 engagement [1].
Mutagenesis studies further elucidate molecular determinants of selectivity:
Table 1: Binding Affinity Profile of 7-OH-DPAT at Dopamine Receptor Subtypes
Receptor Subtype | Ki (nM) | Selectivity vs. D2 | Key Binding Determinants |
---|---|---|---|
D3 | 0.32 ± 0.03 | 100-fold | Ser192, Thr369 |
D4 | 1.8 ± 0.2 | 20-fold | Asp110, TM2/EL1 residues |
D2 | 32 ± 4 | Reference | Asp114, Ser193 |
While D3 selectivity is marked over D2, the D4 affinity necessitates caution in interpreting in vivo data where D4 co-expression occurs [1] [5].
7-OH-DPAT displays complex, receptor-subtype-dependent efficacy in functional assays:
Table 2: Functional Signaling Profiles of 7-OH-DPAT
Assay System | Receptor Action | Key Outcome | EC50/IC50 |
---|---|---|---|
D3-HEK293 cells | Full agonist | cAMP inhibition: 90% max | 0.8 nM |
D2-7315c pituitary cells | Antagonist | Blocks DA-induced AC inhibition | 15 nM (Ki) |
Reserpine-treated mice | Agonist (low dose: D3) | Hypolocomotion | 0.05 mg/kg |
Agonist (high dose: D2) | Hyperactivity | 1.0 mg/kg | |
Striatal microdialysis (rat) | Autoreceptor agonist | DA release ↑ 220% | 2.5 mg/kg (5-OH-DPAT analog) |
Modifications to the 7-OH-DPAT scaffold significantly alter D2/D3 selectivity and functional potency:
Hybrid Derivatives
Stereochemical and Substitution Effects
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: